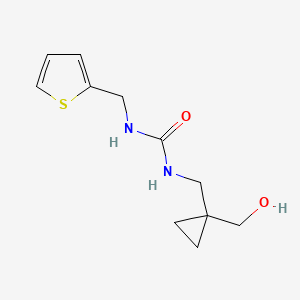

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THU is a small molecule that has been shown to possess anti-tumor properties and has been studied for its potential use in cancer treatment.

Scientific Research Applications

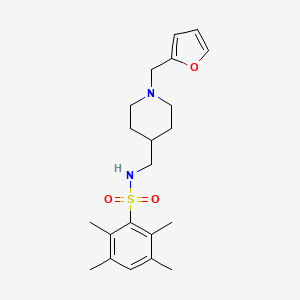

Organic Photovoltaics (OPVs) Enhancement

Background: THU belongs to the class of α,ω-di(thiophen-2-yl)alkanes. Researchers have explored its potential as a solvent additive to enhance the performance of polymer solar cells (PSCs).

Key Findings:- Photovoltaic Performance : When incorporated as a processing solvent additive, THU significantly boosts the photocurrent in PTB7-Th:PC71BM bulk heterojunction (BHJ) PSCs .

- Optimized Blend : Among the studied additives, 1,8-di(thiophen-2-yl)octane (a specific THU derivative) leads to the most optimized PTB7-Th:PC71BM blend. It results in more uniform polymer crystals, improved crystallinity, and enhanced stacking of PC71BM, ultimately achieving a power conversion efficiency of 9.87% (compared to 8.65% with the reference additive) .

- Stability : PSCs processed with 1,8-di(thiophen-2-yl)octane exhibit improved stability .

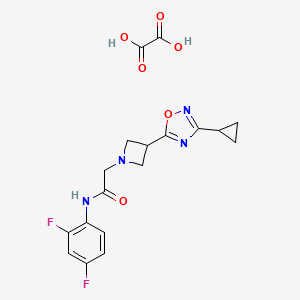

Boron-Carriers for Neutron Capture Therapy

Background: Boron-containing compounds play a crucial role in neutron capture therapy for cancer treatment.

Relevance:- Stability : Although THU is marginally stable in water, its boron-carrier potential warrants further investigation .

Materials Science: Solvent Effects on Crystallinity

Insights:- Optimal Chain Length : Longer alkyl chains (e.g., octyl) improve film microstructure ordering and photovoltaic performance, while excessively long chains (e.g., decyl) may lead to deterioration .

Supramolecular Chemistry: Host-Guest Systems

Relevance:properties

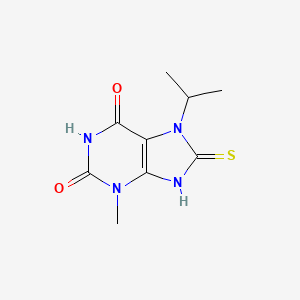

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCOWJGOIRQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)